Phosphoric acid;trifluoroborane

描述

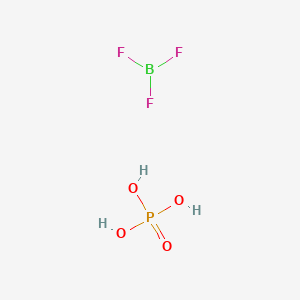

Phosphoric acid;trifluoroborane is a coordination compound with the chemical formula BF3·H3PO4. It is a colorless liquid known for its strong acidity and is primarily used as a catalyst in various organic synthesis reactions . This compound plays a crucial role in accelerating reaction rates and improving yields in processes such as esterification, carbonylation, and cycloaddition reactions .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of boron trifluoride phosphoric acid complex typically involves the reaction of boron trifluoride gas with an ethereal solvent, such as diethyl ether . The reaction is usually carried out at low temperatures, where boron trifluoride gas is bubbled through the solvent to form the complex .

Industrial Production Methods: In industrial settings, the production of boron trifluoride phosphoric acid complex follows a similar approach but on a larger scale. The process involves the controlled introduction of boron trifluoride gas into a reactor containing the solvent, followed by purification steps to isolate the desired complex .

化学反应分析

Hydrolysis and Acid-Base Reactivity

The hydrolysis mechanism is analogous to BF₃’s reaction with water, but modulated by the presence of H₃PO₄:

-

Stepwise Hydrolysis :

-

Acid Strength : The complex enhances the acidity of H₃PO₄, making it a potent catalyst in organic reactions .

Role in Catalytic Reactions

BF₃·H₃PO₄ acts as a bifunctional catalyst, leveraging both Lewis and Brønsted acidity:

Esterification and Phosphorylation

-

Ester Formation : Accelerates esterification by activating carbonyl groups via BF₃ coordination and protonating alcohols via H₃PO₄ .

-

Phosphate Transfer : Enhances electrophilicity of phosphorus in phosphorylation reactions, similar to Mg²⁺ in enzymatic systems .

Friedel-Crafts Alkylation

-

Mechanism :

Comparative Reactivity with Other BF₃ Complexes

| Complex | Reactivity with H₂O | Catalytic Applications |

|---|---|---|

| BF₃·H₃PO₄ | Hydrolysis to HBF₄/H₃BO₃ | Bifunctional acid catalysis |

| BF₃·OEt₂ | Slow hydrolysis | Lewis acid catalysis |

| BF₃·NH₃ | Rapid decomposition | Limited due to instability |

Computational Insights

Density Functional Theory (DFT) studies suggest:

科学研究应用

Organic Synthesis

Reagent in Chemical Reactions

Phosphoric acid; trifluoroborane serves as an effective Lewis acid in organic synthesis. It facilitates several types of reactions, including:

- Aldol Reactions : It promotes the formation of β-hydroxy carbonyl compounds.

- Esterification : The complex aids in the condensation of alcohols with acids to form esters.

- Acylation : It catalyzes the introduction of acyl groups into organic molecules.

Case Study: Arylated 1,4-Benzothiazine Derivatives

A notable study demonstrated the use of phosphoric acid; trifluoroborane in synthesizing arylated 1,4-benzothiazine derivatives. The method involved an intramolecular nucleophilic aromatic substitution facilitated by the complex, showcasing its role in forming complex organic structures efficiently .

Catalysis

Catalytic Properties

The complex exhibits strong catalytic properties due to the presence of boron trifluoride, which enhances its ability to activate substrates in various chemical transformations:

- Polymerization Processes : It can initiate polymerization reactions for unsaturated compounds, leading to the formation of polyethers and other polymers.

- Isomerization Reactions : The compound is used in rearranging molecular structures to form isomers.

Materials Science

Applications in Material Synthesis

Phosphoric acid; trifluoroborane is utilized in the development of advanced materials:

- Synthesis of Boron-Doped Materials : The compound can be used to create boron-doped silicon materials, which are essential in semiconductor technology.

- Fluorinated Polymers : It plays a role in synthesizing fluorinated polymers that exhibit unique properties such as high thermal stability and chemical resistance.

Environmental Applications

Wastewater Treatment

The complex is explored for its potential use in wastewater treatment processes. Its ability to adjust pH levels and facilitate reactions that remove contaminants makes it valuable for improving water quality.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Organic Synthesis | Aldol reactions, esterification, acylation | Enhances reaction efficiency |

| Catalysis | Polymerization, isomerization | Facilitates complex transformations |

| Materials Science | Boron-doped materials, fluorinated polymers | Improves material properties |

| Environmental Science | Wastewater treatment | Enhances water quality |

作用机制

The mechanism by which boron trifluoride phosphoric acid complex exerts its effects involves its function as a Lewis acid. It accepts electron pairs from nucleophiles, thereby facilitating various chemical reactions . The molecular targets and pathways involved include the activation of carbonyl groups, enhancement of electrophilicity, and stabilization of reaction intermediates .

相似化合物的比较

- Boron trifluoride acetic acid complex

- Boron trifluoride dihydrate

- Boron trifluoride-methanol solution

- Boron trifluoride tetrahydrofuran complex

Comparison: Phosphoric acid;trifluoroborane is unique due to its strong acidity and versatility as a catalyst in various organic reactions. Compared to other boron trifluoride complexes, it offers distinct advantages in terms of reaction rates and yields .

生物活性

Phosphoric acid and its derivatives, including trifluoroborane, have garnered attention in various biological applications due to their unique chemical properties. This article explores their biological activity, focusing on their mechanisms of action, potential therapeutic applications, and relevant case studies.

Phosphoric acid (H₃PO₄) is a mineral acid that plays a crucial role in biochemistry, particularly in energy transfer through adenosine triphosphate (ATP). Trifluoroborane (BF₃) is a Lewis acid that can coordinate with various nucleophiles, enhancing the reactivity of organic compounds. The combination of these two compounds leads to unique interactions that can be exploited in medicinal chemistry.

- Catalytic Activity :

-

Anticancer Properties :

- Boronic acids have been investigated for their anticancer potential. They can inhibit proteasomes, leading to cell cycle arrest and apoptosis in cancer cells. For example, a study indicated that certain boronic acid derivatives could effectively inhibit the growth of cancer cell lines by inducing G2/M phase arrest .

- Antibacterial Activity :

1. Toxicological Assessment

A notable case study involved a hospital employee who suffered severe respiratory issues after exposure to cleaning products containing phosphoric acid. Despite her claims linking her condition to phosphoric acid, investigations revealed that her symptoms were likely exacerbated by co-exposure to chlorine gas from mixing cleaning agents . This case underscores the need for careful assessment of chemical exposure and its biological effects.

2. Safety Assessments

A safety assessment conducted by the Cosmetic Ingredient Review (CIR) concluded that phosphoric acid is safe for use in cosmetics when formulated to be non-irritating. The study evaluated various forms of phosphoric acid and established guidelines for safe concentrations .

Research Findings

属性

IUPAC Name |

phosphoric acid;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF3.H3O4P/c2-1(3)4;1-5(2,3)4/h;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWKIVHUCKVYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF3H3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-76-6 | |

| Record name | Borate(3-), trifluoro[phosphato(3-)-.kappa.O]-, hydrogen (1:3), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trihydrogen trifluoro[phosphato(3-)-O]borate(3-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。